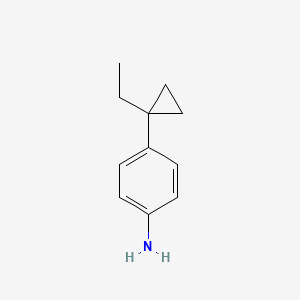
4-(1-Ethylcyclopropyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(1-Ethylcyclopropyl)aniline” is an organic compound with the CAS Number: 2138525-54-7 . It has a molecular weight of 161.25 and is a liquid at room temperature . The IUPAC name for this compound is also this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H15N/c1-2-11(7-8-11)9-3-5-10(12)6-4-9/h3-6H,2,7-8,12H2,1H3 . This indicates that the molecule consists of 11 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 161.25 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Kinetics and Mechanism of Aniline Reactions
The study of anilines' reactions with ethyl S-aryl thiocarbonates provides insight into the kinetics and mechanisms of these reactions. This research can help understand how similar compounds, such as 4-(1-Ethylcyclopropyl)aniline, might behave in synthetic contexts, potentially influencing their use in creating new chemical entities or as intermediates in organic synthesis (Castro et al., 1999).
Ethylene Perception and Plant Growth
Research on 1-methylcyclopropene (1-MCP) explores its effects on fruits and vegetables, acting as an inhibitor of ethylene perception. This can extend the shelf life and maintain the quality of produce. Understanding the role of ethylene in plant physiology and how compounds like 1-MCP modulate these effects can provide insights into agricultural applications, potentially relevant for analogs of this compound in controlling plant growth or ripening processes (Watkins, 2006).
Corrosion Inhibition
The study of new synthesized thiophene Schiff base on mild steel suggests potential applications of similar compounds in corrosion inhibition. Given the structural versatility of aniline derivatives, this compound could be explored for its efficacy in protecting metals against corrosion, which is crucial in industrial applications (Daoud et al., 2014).
Synthesis and Characterization of Metabolites
Research on the synthesis and characterization of metabolites from common drugs highlights the importance of aniline derivatives in understanding drug metabolism and designing safer pharmaceuticals. Studies like these underscore the potential utility of compounds like this compound in medicinal chemistry, either as tools to explore metabolic pathways or as building blocks for drug development (Kenny et al., 2004).
Safety and Hazards
“4-(1-Ethylcyclopropyl)aniline” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
While specific future directions for “4-(1-Ethylcyclopropyl)aniline” are not available, research in the field of anilines is ongoing. For instance, there are studies focusing on the synthesis of quinolines and their derivatives from α,β-unsaturated aldehydes , which could potentially involve “this compound”. Additionally, there are advances in the preparation and application of polyaniline-based thermoset blends and composites , which could provide insights into potential applications of “this compound”.
Eigenschaften
IUPAC Name |
4-(1-ethylcyclopropyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-11(7-8-11)9-3-5-10(12)6-4-9/h3-6H,2,7-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITQJRDFMPJPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

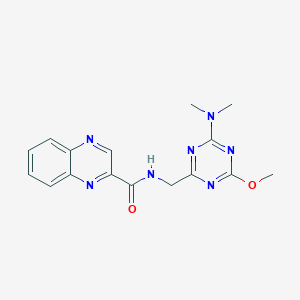

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2990460.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2990461.png)

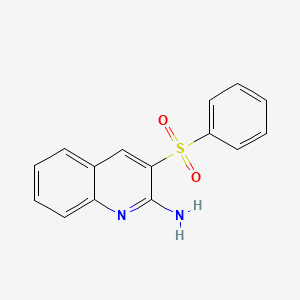
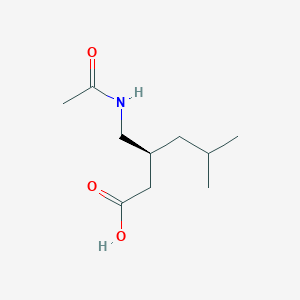
![3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2990467.png)
![4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2990471.png)

![8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990474.png)
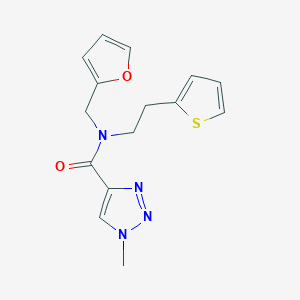
![1-[4-(Benzenesulfonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2990479.png)
